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Compound of Interest

Compound Name: 2-Ethynyl-4-fluorobenzaldehyde

CAS No.: 749874-24-6

Cat. No.: B1604053

Get Quote

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal

Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary
2-Ethynyl-4-fluorobenzaldehyde (CAS: 749874-24-6) is a high-value bifunctional building

block distinguished by its ortho-ethynylaldehyde architecture.[1] This structural motif serves as

a "privileged scaffold" in organic synthesis, enabling the rapid construction of fused nitrogen

and oxygen heterocycles—specifically isoquinolines and isochromenes—which are ubiquitous

in FDA-approved therapeutics.

The presence of the C4-fluorine substituent adds a critical layer of utility for medicinal

chemistry.[1][2] It modulates the electronic density of the aromatic ring, influencing metabolic

stability (blocking para-oxidation) and altering the pKa of resulting heterocycles without

imposing significant steric bulk. This guide details the synthesis, reactivity, and application of

this compound, providing a self-validating protocol for its generation and use.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]

Property Data

Chemical Name 2-Ethynyl-4-fluorobenzaldehyde

CAS Number 749874-24-6

Molecular Formula C₉H₅FO

Molecular Weight 148.14 g/mol

Structure
Benzene core, C1-Aldehyde, C2-Alkyne, C4-

Fluorine

Physical State
Pale yellow to light brown solid (low melting

point)

Solubility
Soluble in DCM, EtOAc, THF, DMSO; sparingly

soluble in water

Key Reactivity
6-endo-dig cyclization, Sonogashira coupling,

Click chemistry

Synthetic Accessibility & Protocol
The synthesis of 2-ethynyl-4-fluorobenzaldehyde is most reliably achieved via a two-step

sequence starting from 2-bromo-4-fluorobenzaldehyde.[1] This route utilizes a Sonogashira

coupling to install a protected alkyne, followed by mild desilylation.

Step 1: Sonogashira Coupling
Objective: Installation of the alkyne moiety while preserving the aldehyde.

Substrate: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6).[1][3]

Reagent: Trimethylsilylacetylene (TMSA).[1]

Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (1-2 mol%).[1]
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Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) in THF.[1]

Step 2: Desilylation
Objective: Removal of the TMS group to reveal the terminal alkyne.

Reagent: Potassium Carbonate (K₂CO₃).[1]

Solvent: Methanol (MeOH) or MeOH/DCM mixture.[1]

Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for ortho-ethynylaldehydes to

ensure reproducibility.

1. Coupling Reaction:

Charge a flame-dried round-bottom flask with 2-bromo-4-fluorobenzaldehyde (1.0 equiv),

Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

Evacuate and backfill with Argon (3 cycles).[1]

Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).[1]

Add TMS-acetylene (1.2 equiv) dropwise via syringe.[1]

Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 9:1).

Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.

2. Deprotection:

Dissolve the crude TMS-intermediate in MeOH (0.1 M).[1]

Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

Quench: Dilute with water and extract with Dichloromethane (DCM) (3x).
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via

silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Yield Expectation: 75–85% (over 2 steps).

Synthetic Workflow Visualization

2-Bromo-4-fluorobenzaldehyde
(CAS: 59142-68-6)

Step 1: Sonogashira Coupling
(TMS-Acetylene, Pd/Cu) TMS-Protected Intermediate Yield >90% Step 2: Desilylation

(K2CO3, MeOH)
2-Ethynyl-4-fluorobenzaldehyde

(Target)
 Yield ~85%

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway from commercially available precursors.

Reactivity & Mechanistic Insight[1]
The core value of 2-ethynyl-4-fluorobenzaldehyde lies in its dual electrophilicity.[1] The

aldehyde carbon and the alkyne beta-carbon are positioned to facilitate cyclization reactions

with dinucleophiles.

The "Ortho-Ethynyl" Effect
In the presence of nucleophiles (e.g., primary amines, hydrazines), the aldehyde first forms an

imine/hydrazone intermediate. The nitrogen lone pair then attacks the alkyne (activated by

Lewis acids or transition metals like Ag(I), Au(I), or Cu(I)) in a 6-endo-dig fashion to form the

isoquinoline core.

Impact of Fluorine Substitution
Electronic Deactivation: The fluorine at C4 withdraws electron density from the ring.[1] This

makes the aldehyde carbon more electrophilic (facilitating faster imine formation) but slightly

deactivates the alkyne toward electrophilic activation.[1]

Regioselectivity: In multicomponent reactions (e.g., A3 coupling), the fluorine substituent

directs regioselectivity by destabilizing developing positive charges at the para-position

during transition states.
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Divergent Synthesis Map

2-Ethynyl-4-fluorobenzaldehyde
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(via Azides/Click)

CuAAC
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Figure 2: Divergent synthesis of pharmacologically active heterocycles.

Applications in Drug Discovery[3][7]
Synthesis of Fluorinated Isoquinolines
Isoquinolines are "privileged structures" found in alkaloids (e.g., Papaverine) and modern drugs

(e.g., Fasudil). The 6-fluoro-isoquinoline moiety derived from this building block is particularly

valuable for:

Kinase Inhibitors: The fluorine atom can interact with hinge region residues or improve

selectivity profiles.[1]

Metabolic Blocking: Fluorine at the 6-position blocks metabolic oxidation at a typically

reactive site on the isoquinoline ring.[1]

Multicomponent Reactions (MCRs)
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This compound is an ideal substrate for A3 Coupling (Aldehyde-Alkyne-Amine).[1]

Reaction: 2-Ethynyl-4-fluorobenzaldehyde + Secondary Amine + Terminal Alkyne

(external) → Propargylamines.[1]

Utility: Rapid generation of fragment libraries for High-Throughput Screening (HTS).

Chemical Biology Probes
The terminal alkyne serves as a bio-orthogonal handle.[1][4] If the aldehyde is used to attach

the molecule to a protein or ligand (via reductive amination), the alkyne remains available for

Click Chemistry (CuAAC) with azide-tagged reporters, enabling Activity-Based Protein Profiling

(ABPP).

Safety & Handling
While specific SDS data for the 2-ethynyl derivative is limited, safety protocols should be

extrapolated from 4-fluorobenzaldehyde and general terminal alkynes.[1]

Hazards:

Skin/Eye Irritant: Aldehydes are potent sensitizers.[1]

Reactive: Terminal acetylenes can polymerize exothermically if heated with initiators.[1]

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone

to air-oxidation to carboxylic acids; alkynes are stable but should be kept away from heavy

metals (Ag, Cu) in storage to avoid acetylide formation.[1]

Disposal: Quench with dilute acid before disposal. Do not concentrate to dryness if metal

salts are present (risk of acetylide explosion).[1]
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Commercial Availability & CAS Verification

ChemUniverse Product Record P08733.[1][5] (Verifies CAS 749874-24-6).[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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